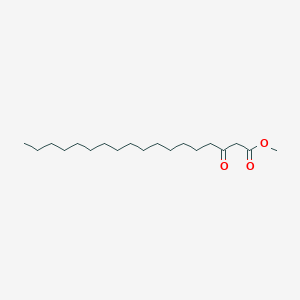
Methyl 3-oxooctadecanoate
Übersicht
Beschreibung
Methyl 3-oxooctadecanoate is a chemical compound with the molecular formula C19H36O3 . It has an average mass of 312.487 Da and a monoisotopic mass of 312.266449 Da . It is used as an intermediate in industrial sites .
Synthesis Analysis
The synthesis of Methyl 3-oxooctadecanoate can be achieved from Potassium 3-methoxy-3-oxopropanoate and Palmitoyl chloride . Another process for its preparation involves the use of the compound for the synthesis of fatty hydroxylated amino acids, fatty amino alcohols, and ceramides .Molecular Structure Analysis
The molecular structure of Methyl 3-oxooctadecanoate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Oxathiolanes :
- Oxathiolanes were prepared from the condensation of oxo fatty acids, including Methyl 9-oxooctadecanoate, with β-mercaptoethanol, showing potential applications in organic synthesis and material science (Ahmad, Khan, Nasirullah, & Osman, 1986).
Bismuth(III) Trifluoromethanesulfonate Catalyzed Ring-Opening Reaction :
- Methyl 9(10)-oxooctadecanoate, a derivative of Methyl 3-oxooctadecanoate, was used in a catalytic system to transform methyl oleate into long-chain keto and diketo derivatives, showing potential in the production of lubricants and other industrial applications (Doll, Bantchev, & Murray, 2013).
Lipid Constituents of Tridax Procumbens :
- Methyl 14-oxooctadecanoate was isolated from Tridax procumbens, indicating the compound's presence in natural sources and its potential for natural product research and pharmacology (Verma & Gupta, 1988).
Deuterium Isotope Effects in Methyl Octadecanoate and Oxooctadecanoates :
- Research on the deuterium isotope effects in various isomers of oxooctadecanoates, including Methyl 3-oxooctadecanoate, provides insights into the effects of chemical modifications on fatty acid esters, which is crucial for understanding molecular interactions in biological systems (Tulloch, 1977).
Preparation of Dideuterated Octadecanoates and Oxooctadecanoates :
- The synthesis of dideuterooxooctadecanoates, including derivatives of Methyl 3-oxooctadecanoate, has applications in the study of lipid structures and behaviors, relevant to biochemistry and molecular biology (Tulloch, 2006).
Synthesis of Ketophospholipids for Liposomal Bilayer Studies :
- The intercalation of Methyl 3-oxooctadecanoate derivatives into liposomes and the study of their penetration depth using NMR techniques has implications for understanding lipid bilayer interactions and could benefit drug delivery research (Afri et al., 2014).
Eigenschaften
IUPAC Name |
methyl 3-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQXJNTICLENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162978 | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxooctadecanoate | |
CAS RN |
14531-34-1 | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
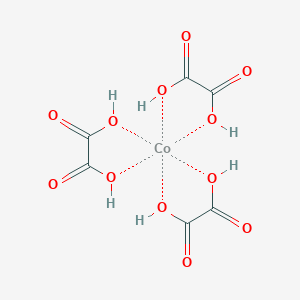
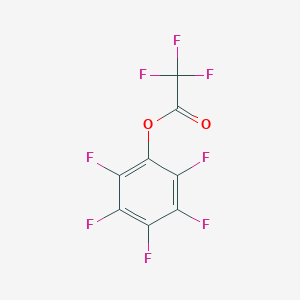
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
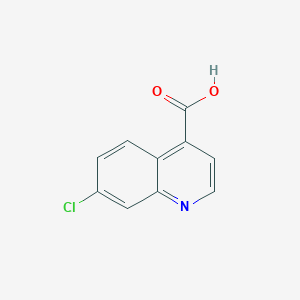
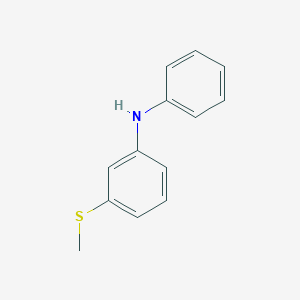

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
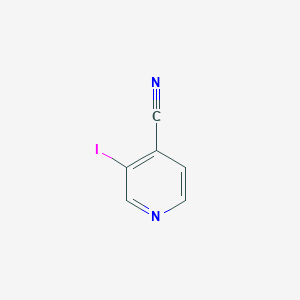
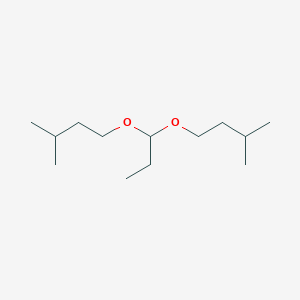
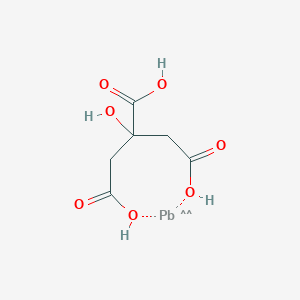
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)